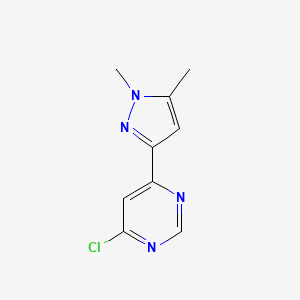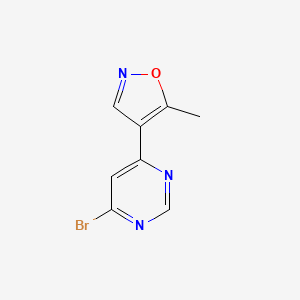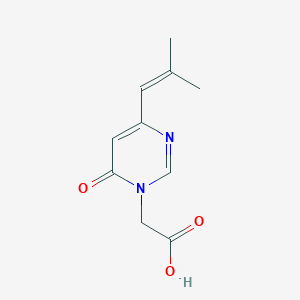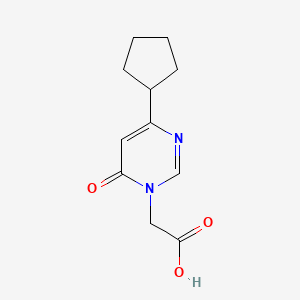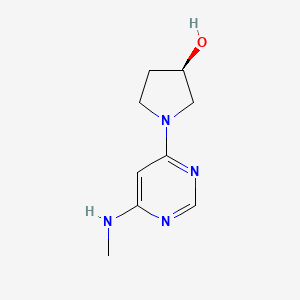
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
(R)-1-(6-(Methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, or more commonly known as MMP, is an organic compound that has been studied extensively for its potential applications in various scientific fields. Its structure is composed of a pyrrolidine ring, a pyrimidine ring, and an amino group. MMP has been found to possess a wide range of properties and has been used in a variety of research studies.
Scientific Research Applications
Pharmaceutical Research: JAK1 Selective Inhibition
This compound has been identified as a JAK1 selective inhibitor , which is significant in the development of new therapeutic agents. JAK1 is an enzyme that transmits signals for immune response, and its inhibition can be beneficial in treating autoimmune diseases. The compound exhibited an IC50 value of 8.5 nM against JAK1, indicating potent inhibitory activity with a selectivity index of 48 over JAK2 . This makes it a promising candidate for further drug development and optimization.
Medicinal Chemistry: Optimization for Therapeutic Use
In medicinal chemistry, the compound has undergone various tests to optimize it as a lead compound. This includes in vitro ADME (absorption, distribution, metabolism, and excretion), hERG (human Ether-à-go-go-Related Gene) testing, kinase profiling, and pharmacokinetic tests. These studies are crucial for determining the safety and efficacy of the compound before it can be considered for clinical trials .
Biological Studies: Efficacy in Disease Models
The compound has been tested in mouse and rat in vivo studies for its efficacy in CIA (collagen-induced arthritis) and AIA (adjuvant-induced arthritis) models. These models are used to simulate human rheumatoid arthritis, and the compound’s effectiveness in these models indicates potential for treating inflammatory diseases .
Chemical Synthesis: Core Scaffold Design
In the field of chemical synthesis, the compound serves as a core scaffold for designing selective inhibitors. The structural design is based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine. This approach allows for the creation of compounds with specific target activities, which is a fundamental aspect of rational drug design .
Kinase Inhibitor Profiling
The compound’s role in kinase inhibitor profiling is to provide insights into its selectivity and potency against a panel of kinases. This is important for predicting potential off-target effects and for understanding the compound’s mechanism of action within cellular signaling pathways .
ADME Profiling for Drug Development
ADME profiling is essential in drug development to predict how the compound behaves in the body. The compound’s ADME profile helps researchers understand its potential as a drug candidate, including its bioavailability, half-life, and possible interactions with other drugs .
Pharmacokinetic Studies
Pharmacokinetic studies are conducted to understand the dynamics of the compound within the biological system. This includes its absorption rate, distribution within the body, metabolism, and routes of excretion. Such studies are critical for dosage determination and to ensure therapeutic levels are achieved without toxicity .
Therapeutic Agent Development for Autoimmune Diseases
Finally, the compound’s application extends to the development of therapeutic agents for autoimmune diseases. By selectively inhibiting JAK1, it can modulate the immune system’s response, offering a targeted approach to treating conditions like rheumatoid arthritis and psoriasis .
Mechanism of Action
Target of Action
The primary target of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is the Janus kinase 1 (JAK1). JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway .
Mode of Action
®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor of JAK1. It binds to the kinase domain of JAK1, inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK1, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate these processes .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the drug reaches its target .
Result of Action
The inhibition of JAK1 by ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol leads to a decrease in the activation of STAT proteins. This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases such as rheumatoid arthritis .
Action Environment
The action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the presence of other drugs could affect its metabolism and excretion. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
properties
IUPAC Name |
(3R)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJOMKPNFJMPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC(=NC=N1)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)
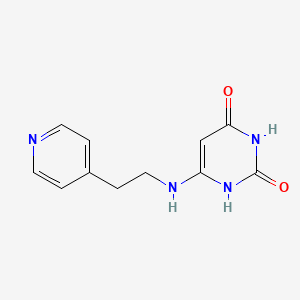
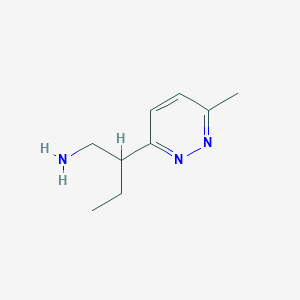

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)
